molecular formula C11H21ClN2O2 B3028258 tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride CAS No. 1788044-12-1

tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

Cat. No. B3028258
CAS RN: 1788044-12-1
M. Wt: 248.75
InChI Key: NOTAIHJBPKQTMR-UHFFFAOYSA-N
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Description

The compound tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is a bifunctional compound with potential for selective derivation on its azetidine and cyclobutane rings . Another related compound is trans-tert-butyl-2-aminocyclopentylcarbamate, which has been synthesized and resolved into enantiomers, indicating its potential as a scaffold for chiral ligands or as a modified backbone unit for peptide nucleic acids (PNAs) . Additionally, the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been synthesized using an innovative approach starting from a commercially available chiral lactone .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two scalable synthetic routes, providing a convenient entry point to novel compounds . The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution, allowing access to multigram quantities of both enantiomers . The synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate showcases significant improvements over original routes, including an epimerization/hydrolysis step to avoid tedious purification, yielding the product in 43% over nine chemical transformations .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers feature spirocyclic and bicyclic frameworks, which are of interest due to their potential to access chemical space complementary to piperidine ring systems . The presence of tert-butyl groups and carbamate functionalities are common among these compounds, which suggests that this compound would also possess a complex molecular structure conducive to further chemical modifications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include selective derivatization, aziridine opening, and optical resolution . The innovative approach used in the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves an epimerization/hydrolysis step, which is a notable reaction for its efficiency and ability to avoid complex purification processes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, the related compounds discussed in the papers are likely to have properties suitable for further chemical manipulation. The tert-butyl group typically imparts steric bulk, which can influence the reactivity and solubility of the compounds. The carbamate functionality is a versatile group that can participate in various chemical reactions and is often used in the synthesis of pharmaceuticals and fine chemicals. The synthesis routes described suggest that these compounds can be produced in sufficient quantities for practical applications .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Routes and Intermediates The compound tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride has been a subject of interest in the field of organic synthesis. Meyers et al. (2009) developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This compound and its intermediates are useful for selective derivation, providing access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Enantioselective Synthesis López et al. (2020) described an enantioselective approach to synthesize structures similar to this compound. They focused on the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key element in the industrial synthesis of antiviral ledipasvir, highlighting the compound's significance in medicinal chemistry (López et al., 2020).

Diversity-Oriented Synthesis and Applications The versatility of this compound and related compounds in synthesis and potential applications in drug discovery is evident. Wipf et al. (2004) demonstrated the diversity-oriented synthesis of azaspirocycles, providing rapid access to functionalized pyrrolidines, piperidines, and azepines, which are scaffolds of significant relevance for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Biological and Medicinal Applications

Antibacterial Drug Synthesis Odagiri et al. (2013) designed and synthesized novel quinolone derivatives with potent antibacterial activity against various respiratory pathogens. They incorporated a 5-azaspiro[2.4]heptane structure similar to this compound, demonstrating the compound's potential in antibacterial drug development (Odagiri et al., 2013).

Safety and Hazards

The safety information for “tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAIHJBPKQTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1788044-12-1
Record name Carbamic acid, N-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
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tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
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tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
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tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 5
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Reactant of Route 6
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

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